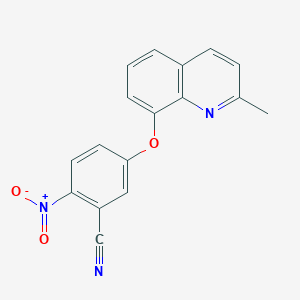![molecular formula C17H24Cl3NO2 B2716979 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone CAS No. 251096-61-4](/img/structure/B2716979.png)
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone” is a chemical compound with the CAS Number: 251096-61-4. It has a linear formula of C17H24Cl3NO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H24Cl3NO2/c1-2-3-4-5-6-7-8-9-10-15(22)13-11-14(21-12-13)16(23)17(18,19)20/h11-12,21H,2-10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.74 . It is a solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the literature.Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis of Substituted Pyrroles
Research demonstrates the efficient synthesis of 2,5-di- and 2,3,5-trisubstituted pyrroles using microwave-assisted zinc chloride-catalyzed synthesis from homopropargyl azides. This method highlights the potential for rapid and diverse modification of pyrrole structures, which could be applied to various scientific and industrial purposes, including the development of materials and fine chemicals (Wyrębek et al., 2009).
Electrochemical Properties and Electrochromic Applications
Another study investigates the electrochemical properties of a new star-shaped pyrrole monomer, revealing its application in electrochromic devices. The study emphasizes the material's ability to switch between dark blue and red colors rapidly, suggesting its utility in advanced display technologies (Ak et al., 2006).
Anionic Supramolecular Polymers
Research on anion-anion assembly introduces a new class of anionic supramolecular polymers containing pyrrole anion dimers. This innovative approach to polymer science could lead to new materials with unique properties, including high conductivity and sensitivity to environmental stimuli (Gale et al., 2002).
Pyrrole Derivatives in Material Science
Pyrrole and its derivatives serve as fundamental units for many biological molecules and have extensive applications in material science. These derivatives are used in the synthesis of dyes, solvents, and conducting polymers, showcasing the versatility and broad applicability of pyrrole-based compounds in various scientific and industrial fields (Anderson & Liu, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]undecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl3NO2/c1-2-3-4-5-6-7-8-9-10-15(22)13-11-14(21-12-13)16(23)17(18,19)20/h11-12,21H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJRWYPYCXYZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

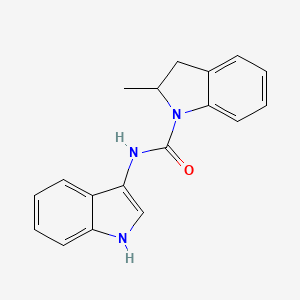
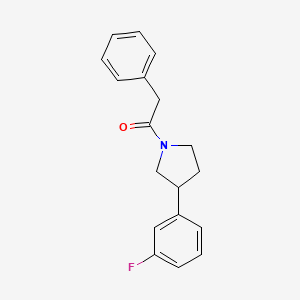
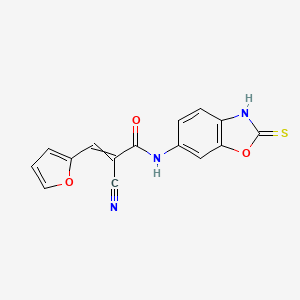
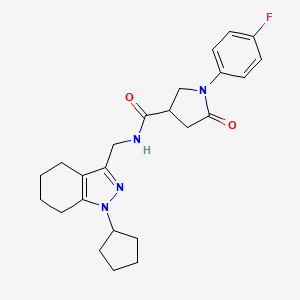
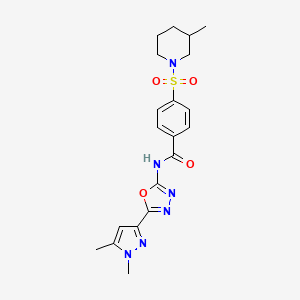
![1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)
![5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2716903.png)
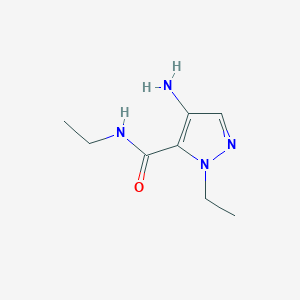

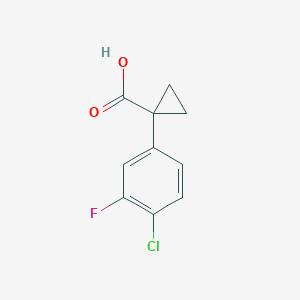
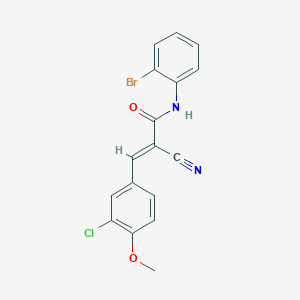
methanone](/img/structure/B2716912.png)
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)
